![molecular formula C21H15ClN2O7S B2930535 Methyl 5-(4-chloro-3-nitrophenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate CAS No. 431977-37-6](/img/structure/B2930535.png)
Methyl 5-(4-chloro-3-nitrophenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate
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Overview
Description
“Methyl 5-(4-chloro-3-nitrophenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also includes a nitrophenylsulfonamido group and a carboxylate ester group.
Chemical Reactions Analysis
Furan compounds can undergo a variety of reactions, including electrophilic substitution and oxidation . The nitro group can participate in reduction reactions, and the sulfonamide and carboxylate groups can undergo various substitution and condensation reactions.Scientific Research Applications
Antiviral Activity
Indole derivatives, which share structural similarities with the compound , have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have demonstrated inhibitory activity against influenza A and other viruses . This suggests that our compound could potentially be synthesized and tested for its efficacy against a range of viral pathogens.
Anti-inflammatory Properties
The indole nucleus, a component of the compound, is known to possess anti-inflammatory capabilities. This is particularly relevant in the development of treatments for chronic inflammatory diseases. The compound could be explored for its potential to reduce inflammation in various medical conditions .
Anticancer Applications
Indole derivatives are also recognized for their anticancer activities. They can bind with high affinity to multiple receptors, which is crucial in cancer treatment. The compound could be investigated for its ability to inhibit the growth of cancer cells and its effectiveness in targeted cancer therapies .
Antimicrobial Effects
The structural framework of indole is found in many compounds with antimicrobial properties. Given this, the compound could be synthesized and assessed for its ability to combat bacterial infections, which is increasingly important in the face of antibiotic resistance .
Antidiabetic Potential
Indole derivatives have shown promise in the treatment of diabetes. By influencing various biological pathways, these compounds can play a role in managing blood sugar levels. Research into the compound’s potential as an antidiabetic agent could lead to new therapeutic options for diabetes management .
Antimalarial Activity
The fight against malaria could benefit from the development of new antimalarial drugs. Indole derivatives have been identified as potential candidates due to their pharmacological activity. The compound could be explored for its use in preventing or treating malaria, a disease that continues to have a significant global impact .
Mechanism of Action
properties
IUPAC Name |
methyl 5-[(4-chloro-3-nitrophenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O7S/c1-11-19(21(25)30-2)15-10-17(13-5-3-4-6-14(13)20(15)31-11)23-32(28,29)12-7-8-16(22)18(9-12)24(26)27/h3-10,23H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJFUSCOPXOLKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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